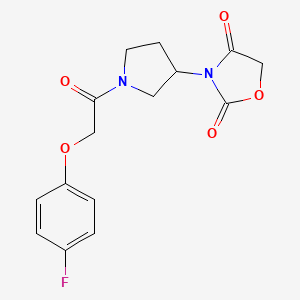

3-(1-(2-(4-Fluorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

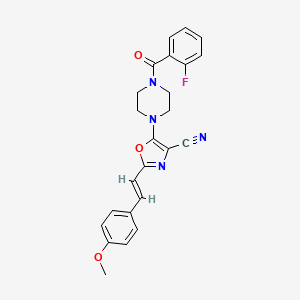

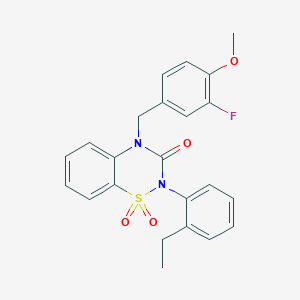

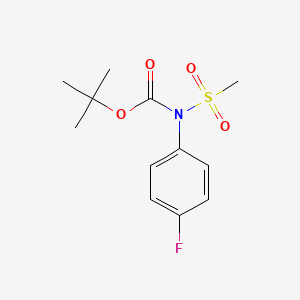

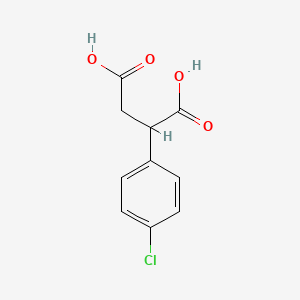

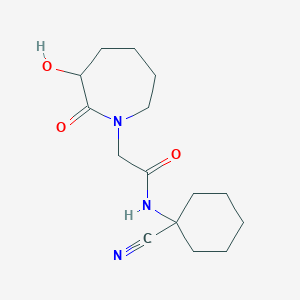

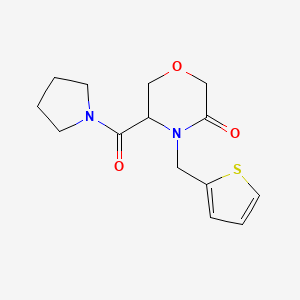

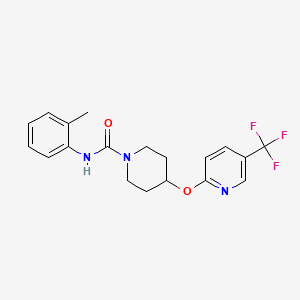

“3-(1-(2-(4-Fluorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a chemical compound. It has a molecular formula of C15H15FN2O5 and a molecular weight of 322.292. The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The sp3-hybridization allows for efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-(2-(4-Fluorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” are not specified in the retrieved information. The compound has a molecular formula of C15H15FN2O5 and a molecular weight of 322.292.Scientific Research Applications

Polymerization and Material Science Applications

The oxazolidine-2,4-dione structure, similar to the one described, has been explored for its potential in polymerization reactions and material science applications. For instance, compounds with related structural features have been used in the synthesis of novel polyureas through microwave-assisted rapid polycondensation reactions. These polyureas exhibit a range of inherent viscosities and have been characterized for their physical properties and structural attributes, indicating their potential for diverse material applications (Mallakpour & Rafiee, 2004). Similar methodologies have been applied to the polymerization of triazolidine-dione derivatives with diisocyanates under microwave irradiation, resulting in novel aliphatic-aromatic polyureas with significant inherent viscosities (Mallakpour & Rafiee, 2003).

Photoactive Polyamides

The development of photoactive polyamides incorporating oxazolidine-2,4-dione units has been reported, where these materials are synthesized from related compounds and examined for their fluorescence properties. This research highlights the potential of oxazolidine-2,4-dione derivatives in the creation of novel materials with specific optical properties (Mallakpour & Rafiee, 2007).

Asymmetric Synthesis

The structural complexity of oxazolidine-2,4-diones offers a platform for asymmetric synthesis, as demonstrated by studies involving the 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene oxazolidine-2,4-diones. This approach yields spirocyclic pyrrolidine-oxazolidinediones with high diastereo- and enantioselectivity, underscoring the utility of these compounds in stereoselective organic synthesis (Yang et al., 2015).

Catalytic Applications

Oxazolidine-2,4-diones have been synthesized via innovative tandem reactions that utilize atmospheric carbon dioxide, highlighting an environmentally benign approach to accessing these compounds. Such methodologies not only expand the synthetic toolbox but also contribute to the development of green chemistry principles in catalysis and organic synthesis (Zhang et al., 2015).

Enzyme Inhibition for Drug Discovery

In the realm of biomedical research, derivatives structurally related to oxazolidine-2,4-dione have been explored for their enzyme inhibition properties, serving as potential leads for the development of novel therapeutic agents. For instance, arylderivatives have shown promising results in acetylcholinesterase inhibition, indicating potential applications in the treatment of Alzheimer's disease (Correa-Basurto et al., 2006).

Future Directions

Mechanism of Action

Target of Action

It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

3-[1-[2-(4-fluorophenoxy)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O5/c16-10-1-3-12(4-2-10)22-8-13(19)17-6-5-11(7-17)18-14(20)9-23-15(18)21/h1-4,11H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKDYJAGYFNDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(4-Fluorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2988509.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988510.png)

![N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide](/img/structure/B2988518.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2988524.png)